4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine
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Overview
Description
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the oxazole ring through cyclization reactions. The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and appropriate bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the oxazole ring .
Scientific Research Applications
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and oxazole rings can also participate in π-π stacking interactions or hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S2/c1-15-9-11-16(12-10-15)14-22-20-21(23-19(26-20)18-8-5-13-27-18)28(24,25)17-6-3-2-4-7-17/h2-13,22H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJLMFSRAVPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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